molecular formula C21H28N2O B14155370 N~2~-(2,6-Diethylphenyl)-N-(4-ethylphenyl)alaninamide CAS No. 89312-28-7

N~2~-(2,6-Diethylphenyl)-N-(4-ethylphenyl)alaninamide

Cat. No.: B14155370
CAS No.: 89312-28-7
M. Wt: 324.5 g/mol
InChI Key: IXPXQIXVJOXIDW-UHFFFAOYSA-N
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Description

N~2~-(2,6-Diethylphenyl)-N-(4-ethylphenyl)alaninamide is a synthetic organic compound characterized by its unique structure, which includes two ethylphenyl groups attached to an alaninamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,6-Diethylphenyl)-N-(4-ethylphenyl)alaninamide typically involves the reaction of 2,6-diethylphenylamine with 4-ethylphenylalanine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N2-(2,6-Diethylphenyl)-N-(4-ethylphenyl)alaninamide may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,6-Diethylphenyl)-N-(4-ethylphenyl)alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the ethyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH~4~) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding oxides and carboxylic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N~2~-(2,6-Diethylphenyl)-N-(4-ethylphenyl)alaninamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-(2,6-Diethylphenyl)-N-(4-ethylphenyl)alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(2,6-Diethylphenyl)-N-(4-methylphenyl)alaninamide
  • N~2~-(2,6-Diethylphenyl)-N-(4-isopropylphenyl)alaninamide
  • N~2~-(2,6-Diethylphenyl)-N-(4-tert-butylphenyl)alaninamide

Uniqueness

N~2~-(2,6-Diethylphenyl)-N-(4-ethylphenyl)alaninamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

89312-28-7

Molecular Formula

C21H28N2O

Molecular Weight

324.5 g/mol

IUPAC Name

2-(2,6-diethylanilino)-N-(4-ethylphenyl)propanamide

InChI

InChI=1S/C21H28N2O/c1-5-16-11-13-19(14-12-16)23-21(24)15(4)22-20-17(6-2)9-8-10-18(20)7-3/h8-15,22H,5-7H2,1-4H3,(H,23,24)

InChI Key

IXPXQIXVJOXIDW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(C)NC2=C(C=CC=C2CC)CC

Origin of Product

United States

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